4-Piperidinone, 1-[5-(4-fluorobenzoyl)-3-(4-pyridinyl)-2-thienyl]-
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Overview
Description
4-Piperidinone, 1-[5-(4-fluorobenzoyl)-3-(4-pyridinyl)-2-thienyl]- is a complex organic compound that features a piperidinone core substituted with a fluorobenzoyl, pyridinyl, and thienyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinone, 1-[5-(4-fluorobenzoyl)-3-(4-pyridinyl)-2-thienyl]- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the thienyl and pyridinyl intermediates, followed by their coupling with a fluorobenzoyl chloride in the presence of a base. The final step often involves the formation of the piperidinone ring through cyclization reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
4-Piperidinone, 1-[5-(4-fluorobenzoyl)-3-(4-pyridinyl)-2-thienyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols .
Scientific Research Applications
4-Piperidinone, 1-[5-(4-fluorobenzoyl)-3-(4-pyridinyl)-2-thienyl]- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Piperidinone, 1-[5-(4-fluorobenzoyl)-3-(4-pyridinyl)-2-thienyl]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Piperidinone, 1-benzoyl-: Similar structure but lacks the fluorine and thienyl groups.
4-Piperidinone, 1-[3-(4-pyridinyl)-2-thienyl]-: Similar but without the fluorobenzoyl group
Uniqueness
The presence of the fluorobenzoyl, pyridinyl, and thienyl groups in 4-Piperidinone, 1-[5-(4-fluorobenzoyl)-3-(4-pyridinyl)-2-thienyl]- imparts unique chemical and biological properties, making it distinct from other piperidinone derivatives. These substitutions can enhance its reactivity, binding affinity, and overall efficacy in various applications .
Properties
CAS No. |
886462-70-0 |
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Molecular Formula |
C21H17FN2O2S |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
1-[5-(4-fluorobenzoyl)-3-pyridin-4-ylthiophen-2-yl]piperidin-4-one |
InChI |
InChI=1S/C21H17FN2O2S/c22-16-3-1-15(2-4-16)20(26)19-13-18(14-5-9-23-10-6-14)21(27-19)24-11-7-17(25)8-12-24/h1-6,9-10,13H,7-8,11-12H2 |
InChI Key |
MRNLUNHRLMMKCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=O)C2=C(C=C(S2)C(=O)C3=CC=C(C=C3)F)C4=CC=NC=C4 |
Origin of Product |
United States |
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